molecular formula C31H31N3O5 B609128 ML224

ML224

カタログ番号: B609128
分子量: 525.6 g/mol
InChIキー: BFTSWGYWHRJVNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

ML224の合成は、市販の出発物質から始まる複数のステップを伴います。重要なステップには、一連の縮合反応と環化反応によるコア構造の形成が含まれます。 最終生成物は、精製と特性評価後に得られます .

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチには、ラボの合成プロセスをスケールアップすることが含まれます。 これには、反応条件の最適化、より大きな反応容器の使用、および生産プロセス全体にわたる一貫した品質管理が含まれます .

化学反応の分析

反応の種類

ML224は、その構造内に反応性の官能基が存在するため、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加できます .

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、さまざまな官能基を持つthis compoundのさまざまな誘導体を生成する可能性があります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

    化学: 甲状腺刺激ホルモン受容体とその他の分子との相互作用を研究するためのツール化合物として使用されます。

    生物学: TSHR拮抗作用が細胞シグナル伝達経路に与える影響を調査するために、細胞アッセイで使用されます。

    医学: グレーブス病などの甲状腺関連障害の治療のための潜在的な治療薬。

    産業: 甲状腺機能の診断アッセイとスクリーニングツールの開発に使用されます.

科学的研究の応用

Scientific Research Applications

ML224 finds utility across several domains:

Pharmacological Research

  • Thyroid Disorders : this compound has potential therapeutic applications in treating hyperthyroidism and other thyroid-related disorders. Its ability to inhibit TSHR activity can help normalize thyroid hormone levels .
  • Cell Signaling Studies : Researchers utilize this compound in cellular assays to investigate the effects of TSHR antagonism on various signaling pathways.

Biochemical Assays

  • Binding Affinity Studies : Techniques such as radiolabeled ligand binding assays are employed to evaluate this compound's selectivity and binding affinity towards TSHR compared to other receptors.
  • Cellular Response Analysis : The compound is used to assess how TSHR inhibition affects cellular responses related to thyroid hormone signaling .

Diagnostic Applications

  • Development of Screening Tools : this compound is utilized in developing diagnostic assays for assessing thyroid function, providing insights into thyroid-related diseases .

Case Study 1: In Vivo Effects on Thyroid Function

A study demonstrated that administration of this compound in mice significantly lowered serum free thyroxine (T4) levels by approximately 44% when treated with thyrotropin-releasing hormone (TRH). Additionally, it reduced mRNA levels for sodium-iodide cotransporter and thyroperoxidase by 75% and 83%, respectively, indicating a profound effect on thyroid hormone synthesis .

Case Study 2: Selectivity Analysis

Research involving this compound highlighted its selectivity for TSHR over luteinizing hormone (LH) and follicle-stimulating hormone (FSH) receptors. The half-maximal inhibitory doses were found to be greater than 30 μM for LH and FSH receptors, underscoring its specificity for TSHR .

作用機序

ML224は、甲状腺刺激ホルモン受容体に選択的に結合することにより効果を発揮し、それによってその活性化を阻害します。 この拮抗作用は、受容体が下流のシグナル伝達経路を刺激するのを防ぎます。これらの経路は、グレーブス病などの状態における甲状腺ホルモンの過剰産生に関与しています .

類似化合物の比較

類似化合物

This compoundの独自性

This compoundは、甲状腺刺激ホルモン受容体アンタゴニストとしての高い選択性と効力により際立っています。 その独自の構造により、受容体の効果的な阻害が可能になり、研究と潜在的な治療用途の両方で貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Uniqueness of ML224

This compound stands out due to its high selectivity and potency as a thyroid-stimulating hormone receptor antagonist. Its unique structure allows for effective inhibition of the receptor, making it a valuable tool in both research and potential therapeutic applications .

生物活性

ML224, also known as NCGC00242364, is a compound that functions as an antagonist of the thyroid-stimulating hormone receptor (TSHR). This compound has garnered attention for its potential therapeutic applications in managing thyroid disorders and metabolic conditions. Its ability to selectively inhibit TSHR activity may provide novel insights into treatment strategies for conditions such as hyperthyroidism.

This compound acts by binding to the TSHR, effectively blocking the receptor's activation by thyroid-stimulating hormone (TSH). This antagonistic action inhibits downstream signaling pathways that are typically activated by TSH, which can lead to alterations in thyroid hormone levels. Research indicates that this modulation can have significant implications for metabolic processes and thyroid function regulation .

Research Findings

  • Inhibition of Thyroid Hormone Action : Studies have shown that this compound significantly affects cellular signaling pathways associated with thyroid hormone action. For instance, pharmacologic suppression of TSHR using this compound has been linked to increased hepatic glutathione levels in experimental models, indicating a potential protective effect against oxidative stress in liver tissues .
  • Impact on Muscle Stem Cells : In vitro studies involving human extraocular muscle (EOM) myoblasts have demonstrated that treatment with this compound leads to differentiation defects and reduced myotube formation. These effects are associated with increased expression of senescence markers, suggesting that TSHR inhibition may influence muscle regeneration processes .
  • Selectivity and Binding Affinity : this compound has been characterized by its high selectivity for the TSHR compared to other receptors. Binding affinity studies utilizing radiolabeled ligand binding assays confirm that this compound competes effectively with endogenous ligands for receptor binding, highlighting its potential specificity in therapeutic applications.

Comparative Analysis with Other Compounds

The following table summarizes the structural similarities and unique features of this compound compared to other compounds:

Compound NameStructure SimilarityUnique Features
Compound AModerateSelective for different receptors
Compound BHighBroader spectrum of biological activity
Compound CLowDifferent mechanism of action

This compound stands out due to its specific antagonistic action on TSHR, which is crucial for targeted therapeutic interventions in thyroid-related conditions.

Clinical Implications

Research indicates that this compound's ability to modulate TSHR activity may offer new avenues for treating various thyroid-related disorders. For example, its application in managing hyperthyroidism could help regulate excessive thyroid hormone production, thereby alleviating symptoms associated with the condition.

Experimental Models

In experimental settings, this compound has been used to explore its effects on metabolic pathways and cellular responses in models of disease. The findings from these studies suggest that this compound could be beneficial in understanding the broader implications of TSHR signaling in metabolic disorders.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to validate ML224's specificity as a TSHR inverse agonist in vitro?

To confirm this compound's selectivity, researchers should perform competitive binding assays using human embryonic kidney (HEK293) cells expressing TSHR, FSHR, and LHR. Measure inhibition of TSH-stimulated cAMP production at varying this compound concentrations (e.g., 0.001–100 μM) and compare IC50 values across receptors. This compound exhibits specificity with IC50 = 2.1–2.3 μM for TSHR and >30 μM for FSHR/LHR . Include positive controls (e.g., known TSHR agonists) and validate results via triplicate experiments with statistical analysis (e.g., ANOVA).

Q. How should researchers design a dose-response study to determine this compound's IC50 for TSH-stimulated cAMP inhibition?

Use HEK293 cells transfected with TSHR. Stimulate cells with 1–10 mIU/mL TSH (physiological range) and co-treat with this compound (0.1–100 μM) for 20–30 minutes. Quantify intracellular cAMP via ELISA or HTRF assays. Generate a sigmoidal dose-response curve using nonlinear regression analysis (e.g., GraphPad Prism). Report IC50 with 95% confidence intervals and validate with at least three independent replicates .

Q. What are the critical parameters for ensuring reproducibility in this compound's in vitro assays?

Key factors include:

  • Cell line consistency : Use low-passage HEK293 cells with stable TSHR expression.
  • TSH batch standardization : Source TSH from a validated supplier to minimize variability.
  • Assay timing : Adhere to strict incubation periods (e.g., 20-minute exposure to this compound post-TSH stimulation).
  • Data normalization : Express cAMP levels as fold change relative to TSH-only controls .

Advanced Research Questions

Q. How can researchers optimize this compound's pharmacokinetic (PK) properties for preclinical thyroid disease models?

To enhance bioavailability, consider:

  • Administration route : Intraperitoneal (IP) infusion via osmotic pumps ensures sustained release (e.g., 2 mg/mouse/day for 3 days) .
  • Formulation : Use biocompatible solvents (e.g., 10% DMSO in saline) to improve solubility (≥2.5 mg/mL).
  • Metabolic stability : Perform liver microsome assays to assess CYP-mediated degradation and adjust dosing intervals accordingly .

Q. What strategies resolve discrepancies between this compound's in vitro potency (IC50) and in vivo efficacy (e.g., serum FT4 reduction)?

Potential solutions include:

  • Tissue penetration analysis : Measure this compound concentrations in thyroid tissue via LC-MS/MS to confirm target engagement.
  • Metabolite profiling : Identify active metabolites using high-resolution mass spectrometry.
  • Dynamic modeling : Correlate PK/PD data to refine dosing regimens (e.g., higher doses for prolonged receptor occupancy) .

Q. How should researchers validate this compound's mechanism of action in Graves' disease models?

Use transgenic mice expressing TSHR autoantibodies. Assess:

  • Biomarkers : Serum FT4, TSH receptor antibodies (TRAbs), and thyroid peroxidase (TPO) mRNA levels via qPCR.
  • Histopathology : Thyroid gland hypertrophy and lymphocytic infiltration pre- and post-ML224 treatment.
  • Control groups : Compare this compound with standard therapies (e.g., methimazole) and TSHR-neutralizing antibodies .

Methodological and Data Analysis Questions

Q. What statistical methods are appropriate for analyzing this compound's dose-response data in heterogeneous cell populations?

Apply mixed-effects models to account for inter-experiment variability. Use tools like R (lme4 package) or Prism’s nested ANOVA. For non-normal distributions, employ nonparametric tests (e.g., Kruskal-Wallis with Dunn’s post-hoc) .

Q. How can researchers ensure this compound's chemical integrity during long-term storage?

  • Storage conditions : Store lyophilized powder at -20°C in airtight, light-protected vials.
  • Stability testing : Perform HPLC purity checks every 6 months (acceptance criteria: >98.5% purity).
  • Solution handling : Prepare fresh DMSO stock solutions (10 mM) and avoid freeze-thaw cycles .

Translational Research Questions

Q. What preclinical endpoints are critical for advancing this compound toward clinical trials for thyroid disorders?

Prioritize:

  • Safety profile : Assess hepatotoxicity (ALT/AST levels) and hematological parameters in chronic dosing studies.
  • Efficacy benchmarks : ≥50% reduction in serum FT4 levels versus placebo in murine models.
  • Target engagement : Confirm TSHR occupancy via radiolabeled this compound autoradiography .

Q. How can researchers integrate this compound into combinatorial therapies for resistant Graves' disease?

Design studies co-administering this compound with:

  • Immunosuppressants : E.g., rituximab to target B-cell-derived TRAbs.
  • Thyroid ablative agents : E.g., radioiodine to reduce glandular mass.
    Monitor synergistic effects using factorial ANOVA and Kaplan-Meier survival analysis for relapse rates .

特性

IUPAC Name

N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O5/c1-19-14-24(32-21(3)35)15-20(2)29(19)39-18-23-16-22(11-12-28(23)37-4)30-33-27-10-6-5-9-26(27)31(36)34(30)17-25-8-7-13-38-25/h5-16,30,33H,17-18H2,1-4H3,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTSWGYWHRJVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。